molecular formula C12H17ClN2O2 B3308737 2-Aminomethylazetidine-1-carboxylic acid benzyl ester hydrochloride CAS No. 939760-38-0

2-Aminomethylazetidine-1-carboxylic acid benzyl ester hydrochloride

Cat. No.: B3308737
CAS No.: 939760-38-0
M. Wt: 256.73 g/mol
InChI Key: YGZPOMPUVITBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminomethylazetidine-1-carboxylic acid benzyl ester hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds. This compound is characterized by the presence of an azetidine ring, a carboxylic acid ester group, and an amine group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with azetidine-1-carboxylic acid and benzyl alcohol.

  • Esterification Reaction: The carboxylic acid group of azetidine-1-carboxylic acid is esterified with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the benzyl ester.

  • Amination Reaction: The resulting benzyl ester is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2-position of the azetidine ring.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions, including nucleophilic substitution, can occur at the azetidine ring or the ester group.

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, CrO3

  • Reduction: LiAlH4, NaBH4, H2/Ni

  • Substitution: Various nucleophiles and electrophiles depending on the specific reaction

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols

  • Reduction: Alcohols or amines

  • Substitution: Various substituted azetidines or esters

Scientific Research Applications

2-Aminomethylazetidine-1-carboxylic acid benzyl ester hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Aminomethylazetidine-1-carboxylic acid benzyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • Azetidine-1-carboxylic acid

  • Benzyl esters

  • Aminomethyl derivatives

Properties

IUPAC Name

benzyl 2-(aminomethyl)azetidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-8-11-6-7-14(11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZPOMPUVITBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CN)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminomethylazetidine-1-carboxylic acid benzyl ester hydrochloride
Reactant of Route 2
2-Aminomethylazetidine-1-carboxylic acid benzyl ester hydrochloride
Reactant of Route 3
2-Aminomethylazetidine-1-carboxylic acid benzyl ester hydrochloride
Reactant of Route 4
2-Aminomethylazetidine-1-carboxylic acid benzyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Aminomethylazetidine-1-carboxylic acid benzyl ester hydrochloride
Reactant of Route 6
2-Aminomethylazetidine-1-carboxylic acid benzyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.